molecular formula C13H12BBrO3 B14019010 5-(Benzyloxy)-2-bromophenylboronic acid

5-(Benzyloxy)-2-bromophenylboronic acid

Cat. No.: B14019010
M. Wt: 306.95 g/mol
InChI Key: PKUBTYQSISRHTA-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-bromophenylboronic acid is a boronic acid derivative featuring a benzyloxy group at the 5-position and a bromine atom at the 2-position of the phenyl ring. Boronic acids are pivotal intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in pharmaceuticals, agrochemicals, and materials science . This compound’s unique substituent arrangement distinguishes it from other phenylboronic acids, influencing its reactivity, stability, and applications.

Properties

Molecular Formula

C13H12BBrO3

Molecular Weight

306.95 g/mol

IUPAC Name

(2-bromo-5-phenylmethoxyphenyl)boronic acid

InChI

InChI=1S/C13H12BBrO3/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2

InChI Key

PKUBTYQSISRHTA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)Br)(O)O

Origin of Product

United States

Preparation Methods

Benzylation of 2-Bromo-5-hydroxyphenylboronic Acid

This method introduces the benzyloxy group via nucleophilic substitution on a phenolic precursor.
Procedure :

  • Substrate : 2-Bromo-5-hydroxyphenylboronic acid
  • Reagents : Benzyl bromide, potassium carbonate (K₂CO₃)
  • Solvent : Dimethylformamide (DMF)
  • Conditions : 80°C, 12–16 h under inert atmosphere.

Key Data :

Parameter Value Source
Yield 68–72%
Purity (HPLC) >95%

Challenges :

  • Competitive protodeboronation under basic conditions necessitates boronate ester protection prior to benzylation.

Bromination of 5-Benzyloxy-2-aminophenylboronic Acid

The Sandmeyer reaction converts an amino group to bromine while retaining the boronic acid functionality.
Procedure :

Key Data :

Parameter Value Source
Yield 55–60%
Byproducts <5% deboronation

Optimization :

  • Excess CuBr₂ (2.5 equiv) minimizes diazonium salt decomposition.

Miyaura Borylation of 5-Benzyloxy-2-bromoiodobenzene

This palladium-catalyzed method installs the boronic acid group directly.
Procedure :

Key Data :

Parameter Value Source
Yield 75–80%
Catalyst Loading 3 mol% Pd

Advantages :

  • Tolerates electron-withdrawing substituents (e.g., Br).

Hydrolysis of 5-Benzyloxy-2-bromophenylboronate Esters

Pinacol boronate esters are hydrolyzed to boronic acids under mild conditions.
Procedure :

Key Data :

Parameter Value Source
Yield 90–95%
Purity (NMR) >98%

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Efficiency Scalability
Benzylation 68–72 >95 Moderate High
Sandmeyer Bromination 55–60 90–92 Low Moderate
Miyaura Borylation 75–80 >97 High High
Boronate Hydrolysis 90–95 >98 Low High

Critical Considerations

  • Steric Effects : The 2-bromo substituent hinders transmetallation in cross-coupling reactions; ligand selection (e.g., SPhos) mitigates this.
  • Stability : Storage under inert atmosphere at −20°C prevents protodeboronation.
  • Analytical Validation : ¹¹B NMR (δ 28–32 ppm) and HRMS ([M+H]⁺ = 307.14) confirm structure.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-bromophenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as Pd/C and hydrogen gas are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

    Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction of the bromine atom yields the corresponding phenylboronic acid.

    Substitution: Substitution reactions yield various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

5-(Benzyloxy)-2-bromophenylboronic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: It serves as a probe for studying enzyme activities and as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-bromophenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The benzyloxy and bromine substituents can modulate the compound’s reactivity and binding affinity, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Electron-Donating vs. Electron-Withdrawing Groups
  • This compound exhibits higher reactivity in microwave-assisted Suzuki reactions under CuI catalysis . Key Difference: Bromine (electron-withdrawing) in 5-(Benzyloxy)-2-bromophenylboronic acid reduces electron density at boron, enhancing stability but requiring harsher reaction conditions for coupling .
  • 2-(Benzyloxy)-5-methylphenylboronic acid (CAS 127972-17-2):

    • The methyl group (weakly electron-donating) at the 5-position offers steric protection to the boronic acid group. Its boiling point (448.2°C) and density (1.17 g/cm³) suggest higher volatility than brominated analogs .
    • Key Difference : Bromine’s larger atomic radius and polarizability increase molecular weight and dipole interactions, likely improving crystalline stability .
Halogen-Specific Reactivity
  • 5-(Benzyloxy)-2-fluorophenylboronic acid :
    • Fluorine’s small size and high electronegativity create strong inductive effects, stabilizing the boronic acid but limiting steric hindrance. This compound is more reactive in couplings at mild temperatures compared to brominated analogs .
    • Key Difference : Bromine’s lower electronegativity but larger size makes it a better leaving group, enabling sequential cross-coupling or nucleophilic substitution reactions .

Positional Isomerism and Steric Effects

  • 4-Benzyloxy-3-methylphenylboronic acid (CAS 338454-30-1):

    • The benzyloxy group at the 4-position and methyl at the 3-position create a sterically hindered environment, reducing coupling efficiency in bulky substrates. This contrasts with 5-(Benzyloxy)-2-bromophenylboronic acid, where bromine at the 2-position may direct coupling to the para position .
  • (2-(Benzyloxy)-5-methoxyphenyl)boronic acid (CAS 1236768-61-8):

    • Methoxy at the 5-position and benzyloxy at the 2-position create electronic synergy, enhancing reactivity in electron-deficient aryl halide couplings. However, the absence of bromine limits its utility in sequential functionalization .

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